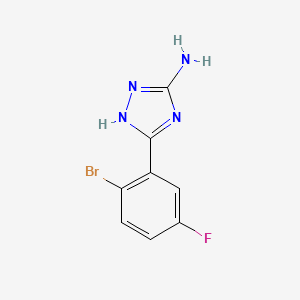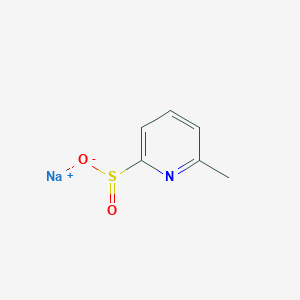
Sodium 6-methylpyridine-2-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 6-methylpyridine-2-sulfinate is a chemical compound with the molecular formula C6H6NNaO2S. It is known for its role in enabling Suzuki-Miyaura cross-coupling reactions with aryl halides, which are essential in the synthesis of diverse pyridine derivatives . This compound is particularly valuable in the field of organic chemistry due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium 6-methylpyridine-2-sulfinate can be synthesized through various methods. One common approach involves the reaction of 6-methylpyridine-2-sulfinic acid with sodium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired sulfinate salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain precise control over reaction parameters. The process often includes purification steps such as recrystallization to achieve high purity levels required for its applications .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 6-methylpyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 6-methylpyridine-2-sulfinate has a wide range of applications in scientific research:
Biology: It is employed in the modification of biomolecules for research purposes.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of sodium 6-methylpyridine-2-sulfinate involves its role as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions. The compound interacts with aryl halides in the presence of a palladium catalyst, leading to the formation of carbon-carbon bonds. This process is facilitated by the stability and reactivity of the sulfinate group, which allows for efficient coupling reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium pyridine-2-sulfinate
- Sodium 5-methylpyridine-2-sulfinate
- Sodium 4-methyl-benzenemethanesulfinate
- Sodium butane-1-sulfinate
Uniqueness
Sodium 6-methylpyridine-2-sulfinate is unique due to its specific structural configuration, which imparts distinct reactivity and stability characteristics. This makes it particularly suitable for Suzuki-Miyaura cross-coupling reactions, offering advantages over other sulfinates in terms of yield and selectivity .
Eigenschaften
Molekularformel |
C6H6NNaO2S |
|---|---|
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
sodium;6-methylpyridine-2-sulfinate |
InChI |
InChI=1S/C6H7NO2S.Na/c1-5-3-2-4-6(7-5)10(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
HEJRAYQUVGSDGK-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=NC(=CC=C1)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



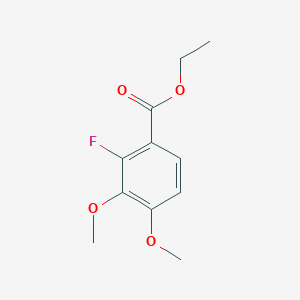
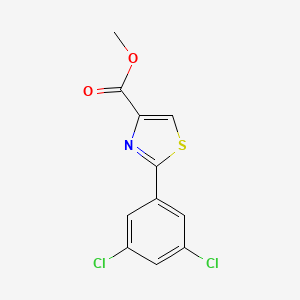
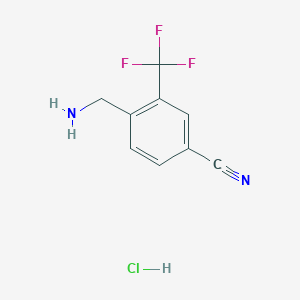

![3-Nitrofuro[3,4-b]pyridin-5(7H)-one](/img/structure/B13668837.png)

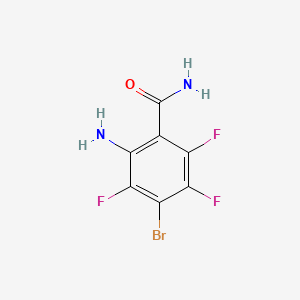



![3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13668866.png)
